Cas no 942011-39-4 (2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazin-2-yl}-N-(3-methylphenyl)acetamide)

2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazin-2-yl}-N-(3-methylphenyl)acetamide structure
942011-39-4 structure
商品名:2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazin-2-yl}-N-(3-methylphenyl)acetamide
CAS番号:942011-39-4
MF:C20H19N5O3
メガワット:377.396563768387
CID:6150813
PubChem ID:16898000

2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazin-2-yl}-N-(3-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazin-2-yl}-N-(3-methylphenyl)acetamide
    • 2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(3-methylphenyl)acetamide
    • AKOS024640330
    • 942011-39-4
    • F2334-0023
    • 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide
    • インチ: 1S/C20H19N5O3/c1-14-6-5-7-15(12-14)21-17(26)13-25-19(28)18(27)24-11-10-23(20(24)22-25)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,21,26)
    • InChIKey: ARYCCUPRFHYSGB-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(N(CC(NC2C=CC=C(C)C=2)=O)N=C2N1CCN2C1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 377.14878949g/mol
  • どういたいしつりょう: 377.14878949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 673
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazin-2-yl}-N-(3-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2334-0023-100mg
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(3-methylphenyl)acetamide
942011-39-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2334-0023-2mg
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(3-methylphenyl)acetamide
942011-39-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2334-0023-25mg
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(3-methylphenyl)acetamide
942011-39-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2334-0023-40mg
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(3-methylphenyl)acetamide
942011-39-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2334-0023-1mg
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(3-methylphenyl)acetamide
942011-39-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2334-0023-10μmol
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(3-methylphenyl)acetamide
942011-39-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2334-0023-20μmol
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(3-methylphenyl)acetamide
942011-39-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2334-0023-5μmol
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(3-methylphenyl)acetamide
942011-39-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2334-0023-2μmol
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(3-methylphenyl)acetamide
942011-39-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2334-0023-75mg
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(3-methylphenyl)acetamide
942011-39-4 90%+
75mg
$208.0 2023-05-16

2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazin-2-yl}-N-(3-methylphenyl)acetamide 関連文献

2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazin-2-yl}-N-(3-methylphenyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 942011-39-4 and Product Name: 2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(3-methylphenyl)acetamide

The compound in question, identified by the CAS number 942011-39-4, is a sophisticated organic molecule with a complex structural framework. Its product name, 2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(3-methylphenyl)acetamide, underscores its intricate chemical composition and potential biological significance. This introduction aims to provide a comprehensive overview of the compound's structure, properties, and emerging applications in the field of pharmaceutical chemistry.

The molecular structure of this compound features a fused heterocyclic system comprising an imidazo[2,1-c][1,2,4]triazine core. This core is characterized by its fused rings of nitrogen and carbon atoms, which contribute to its unique electronic and steric properties. The presence of a 3,4-dioxo substituent at the 8-position of the imidazo ring introduces electrophilic centers that can participate in various chemical reactions. Additionally, the phenyl group at the 8-position enhances the compound's lipophilicity and potential for interaction with biological targets.

The acetamide moiety at the 2-position of the imidazo ring introduces a polar amide group, which can influence solubility and metabolic stability. The N-(3-methylphenyl) substituent further modifies the electronic properties of the molecule by introducing an electron-donating aromatic ring. This combination of structural features makes the compound a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such complex molecules. Studies have indicated that compounds with similar imidazo[2,1-c][1,2,4]triazine scaffolds exhibit potential as kinase inhibitors and other enzyme modulators. The 3,4-dioxo group within this scaffold is particularly noteworthy for its ability to engage in hydrogen bonding interactions with biological targets.

In vitro studies have begun to uncover the pharmacological profile of this compound. Initial assays suggest that it demonstrates moderate affinity for certain protein targets involved in inflammatory pathways. The phenyl and methyl substituents appear to modulate binding affinity and selectivity by influencing both hydrophobic interactions and electronic effects. These findings align with broader trends in drug discovery where structurally complex molecules are designed to achieve high target specificity.

The synthesis of this compound represents a significant achievement in organic chemistry due to its multi-step synthesis pathway involving multiple functional group transformations. The introduction of the 3-methylphenyl group required precise control over reaction conditions to avoid unwanted side products. Advances in catalytic methods have made such transformations more efficient and scalable.

One particularly interesting aspect of this compound is its potential as a scaffold for drug design. The imidazo[2,1-c][1,2,4]triazine core is known for its versatility in medicinal chemistry applications. By modifying substituents at various positions within this core structure

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.